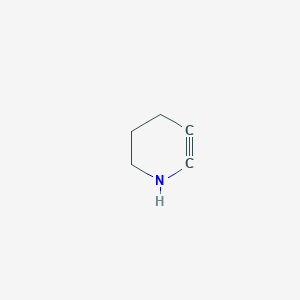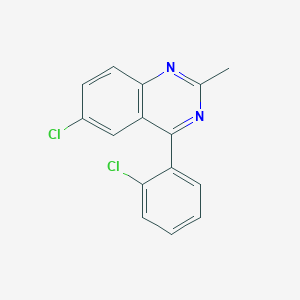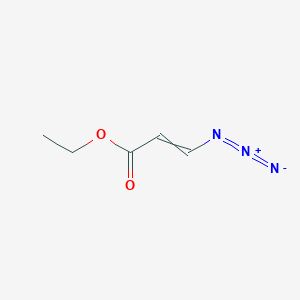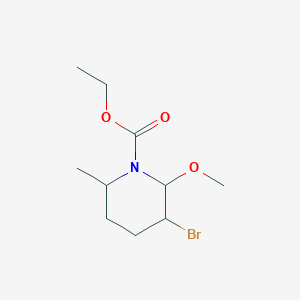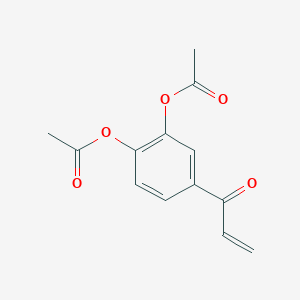
4-Acryloyl-1,2-phenylene diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acryloyl-1,2-phenylene diacetate is an organic compound that belongs to the class of acrylate esters. These compounds are known for their reactivity and are widely used in various chemical processes and industrial applications. The structure of this compound consists of an acryloyl group attached to a phenylene ring, which is further substituted with two acetate groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acryloyl-1,2-phenylene diacetate typically involves the reaction of acryloyl chloride with 1,2-dihydroxybenzene in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as better control over reaction conditions, reduced formation of by-products, and higher efficiency . The use of tubular reactors and ultrasonication-assisted flow strategies can further enhance the production rate and yield.
化学反应分析
Types of Reactions
4-Acryloyl-1,2-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acryloyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenylene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
4-Acryloyl-1,2-phenylene diacetate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and resins.
作用机制
The mechanism of action of 4-Acryloyl-1,2-phenylene diacetate involves its reactivity towards nucleophiles and electrophiles. The acryloyl group is highly reactive and can undergo polymerization reactions. The phenylene ring can participate in electrophilic aromatic substitution reactions, making the compound versatile in various chemical transformations .
相似化合物的比较
Similar Compounds
- 4-Vinyl-1,2-phenylene diacetate
- 2-Methoxyhydroquinone
- Diethyl 2,2’-{[(1E,1’E)-(hydrazine-1,2-diylidene)bis(methanylylidene)]bis(4,1-phenylene)}bis(oxy)diacetate
Uniqueness
4-Acryloyl-1,2-phenylene diacetate is unique due to its dual functionality, combining the reactivity of the acryloyl group with the aromatic stability of the phenylene ring. This makes it a valuable compound in both synthetic organic chemistry and industrial applications .
属性
CAS 编号 |
109549-53-3 |
|---|---|
分子式 |
C13H12O5 |
分子量 |
248.23 g/mol |
IUPAC 名称 |
(2-acetyloxy-4-prop-2-enoylphenyl) acetate |
InChI |
InChI=1S/C13H12O5/c1-4-11(16)10-5-6-12(17-8(2)14)13(7-10)18-9(3)15/h4-7H,1H2,2-3H3 |
InChI 键 |
OZQXBZQGGGRECW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)C=C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)
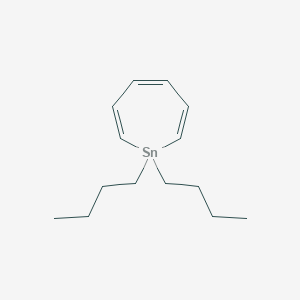
![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)


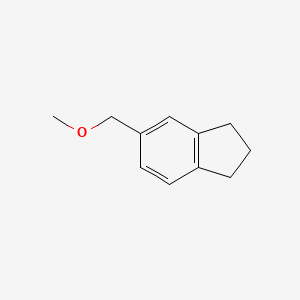
![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)
![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)
